molecular formula C21H25ClO5S B15197522 b-L-Xylopyranoside, methyl 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-thio-, (5S)-;b-L-Xylopyranoside, methyl 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-thio-, (5S)-

b-L-Xylopyranoside, methyl 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-thio-, (5S)-;b-L-Xylopyranoside, methyl 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-thio-, (5S)-

Cat. No.: B15197522
M. Wt: 424.9 g/mol
InChI Key: QKDRXGFQVGOQKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sotagliflozin is a medication used to reduce the risk of death due to heart failure. It is a dual inhibitor of sodium-glucose cotransporter 1 and sodium-glucose cotransporter 2. This compound is taken orally and has been approved for medical use in the European Union and the United States. Sotagliflozin is particularly significant for its role in managing type 1 diabetes and reducing cardiovascular risks in patients with type 2 diabetes and chronic kidney disease .

Preparation Methods

The preparation of Sotagliflozin involves several synthetic routes. One method includes improving the structure of L-xylose derivatives, protecting hydroxyl groups with benzyl or PMB groups, and reacting these derivatives with the Grignard reagent of 4-halo-1-chloro-2-(4-ethoxybenzyl)benzene. This method optimizes reaction conditions to achieve a yield of over 85%, reducing the use of excessive reagents and improving route efficiency .

Another method involves a continuous process for preparing the crystalline form II of Sotagliflozin. This process includes reacting a compound in solution with sodium methoxide and methanol, followed by crystallization in a non-aqueous solvent medium such as toluene or xylene. The crystalline form II is then isolated .

Chemical Reactions Analysis

Sotagliflozin undergoes various chemical reactions, including:

The major products formed from these reactions include the crystalline forms of Sotagliflozin, which are essential for its pharmaceutical applications.

Scientific Research Applications

Sotagliflozin has a wide range of scientific research applications:

    Chemistry: It is used in the study of dual inhibitors and their effects on sodium-glucose cotransporters.

    Biology: Research focuses on its role in glucose metabolism and its impact on renal and intestinal glucose absorption.

    Medicine: Sotagliflozin is used to manage type 1 and type 2 diabetes, reduce cardiovascular risks, and improve glycemic control. .

    Industry: The pharmaceutical industry utilizes Sotagliflozin in the development of medications for diabetes and heart failure.

Mechanism of Action

Sotagliflozin exerts its effects by inhibiting sodium-glucose cotransporter 1 and sodium-glucose cotransporter 2. Inhibiting sodium-glucose cotransporter 2 reduces renal reabsorption of glucose and sodium, leading to increased urinary glucose excretion and lower plasma glucose levels. Inhibiting sodium-glucose cotransporter 1 delays glucose absorption in the intestines, reducing postprandial glucose levels .

Comparison with Similar Compounds

Sotagliflozin is unique due to its dual inhibition of sodium-glucose cotransporter 1 and sodium-glucose cotransporter 2. Similar compounds include:

Sotagliflozin’s dual inhibition provides a broader range of therapeutic effects, particularly in managing both type 1 and type 2 diabetes and reducing cardiovascular risks.

Properties

IUPAC Name

2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methylsulfanyloxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClO5S/c1-3-26-15-7-4-12(5-8-15)10-14-11-13(6-9-16(14)22)20-18(24)17(23)19(25)21(27-20)28-2/h4-9,11,17-21,23-25H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDRXGFQVGOQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)SC)O)O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.